4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene
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Overview
Description
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorinated groups. The trifluoromethoxy group, in particular, is known for its significant impact on the compound’s chemical properties, including increased stability, lipophilicity, and high electronegativity . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions, where a suitable precursor is reacted with trifluoromethoxide anion (CF3O-) to introduce the trifluoromethoxy group . The difluoromethylsulfonyl group can be introduced using reagents such as difluoromethylsulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and safety. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfone Derivatives: Oxidation of the sulfur atom yields sulfone derivatives.
Scientific Research Applications
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but lacks the difluoromethylsulfonyl group.
4-(Trifluoromethoxy)benzenesulfonyl Chloride: Contains the trifluoromethoxy and sulfonyl groups but lacks the nitro group.
Uniqueness
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is unique due to the presence of both the difluoromethylsulfonyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability and reactivity .
Properties
Molecular Formula |
C8H4F5NO5S |
---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4F5NO5S/c9-7(10)20(17,18)4-1-2-6(19-8(11,12)13)5(3-4)14(15)16/h1-3,7H |
InChI Key |
YJHRJEITKKBXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
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